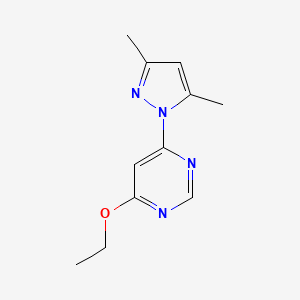![molecular formula C20H16N2O4 B5816520 N,N'-1,2-phenylenebis[3-(2-furyl)acrylamide]](/img/structure/B5816520.png)
N,N'-1,2-phenylenebis[3-(2-furyl)acrylamide]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N'-1,2-phenylenebis[3-(2-furyl)acrylamide] is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a bisacrylamide derivative that has two furan rings attached to the phenyl ring. It has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mécanisme D'action
The mechanism of action of N,N'-1,2-phenylenebis[3-(2-furyl)acrylamide] is not well understood. However, it is believed to function as a crosslinker in polymerization reactions, which leads to the formation of stable networks. It has also been suggested that it can interact with specific molecules through hydrogen bonding and π-π interactions.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of N,N'-1,2-phenylenebis[3-(2-furyl)acrylamide]. However, it has been reported to be non-toxic and non-carcinogenic. It has also been shown to have low cytotoxicity and hemolytic activity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N,N'-1,2-phenylenebis[3-(2-furyl)acrylamide] is its ability to act as a crosslinker in polymerization reactions, which leads to the formation of stable networks. It also has low cytotoxicity and hemolytic activity, making it suitable for use in biological applications. However, one of the limitations is its low solubility in water, which can make it difficult to work with in certain applications.
Orientations Futures
There are many potential future directions for the study of N,N'-1,2-phenylenebis[3-(2-furyl)acrylamide]. One area of interest is the development of new polymer materials using this compound as a crosslinker. Another area of interest is the use of this compound in the development of molecularly imprinted polymers for the selective recognition of specific molecules. Additionally, the potential applications of this compound in the fields of drug delivery and tissue engineering should be explored further.
Méthodes De Synthèse
The synthesis of N,N'-1,2-phenylenebis[3-(2-furyl)acrylamide] can be achieved using different methods. One of the most commonly used methods is the reaction of 1,2-phenylenediamine with 2-furoyl chloride in the presence of a base. The product obtained is then reacted with acryloyl chloride to yield the final compound. Other methods include the reaction of 1,2-phenylenediamine with furfural and acryloyl chloride or the reaction of 1,2-phenylenediamine with 2-furancarboxaldehyde and acryloyl chloride.
Applications De Recherche Scientifique
N,N'-1,2-phenylenebis[3-(2-furyl)acrylamide] has been studied for its potential applications in scientific research. One of its most significant applications is in the field of polymer chemistry. It has been used as a crosslinker in the synthesis of hydrogels and as a monomer in the synthesis of copolymers. It has also been used in the preparation of molecularly imprinted polymers for the selective recognition of specific molecules.
Propriétés
IUPAC Name |
(E)-3-(furan-2-yl)-N-[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4/c23-19(11-9-15-5-3-13-25-15)21-17-7-1-2-8-18(17)22-20(24)12-10-16-6-4-14-26-16/h1-14H,(H,21,23)(H,22,24)/b11-9+,12-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJODVAOBVHVUME-WGDLNXRISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C=CC2=CC=CO2)NC(=O)C=CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)NC(=O)/C=C/C2=CC=CO2)NC(=O)/C=C/C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

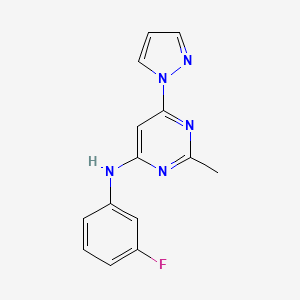
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~,N~2~-dimethylglycinamide](/img/structure/B5816446.png)
![1-[(2-nitrophenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B5816452.png)
![1-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)indoline](/img/structure/B5816456.png)
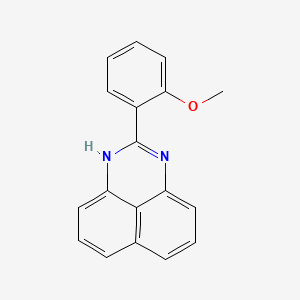
![3-ethoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde 1,3-benzothiazol-2-ylhydrazone](/img/structure/B5816468.png)
![methyl (2-methyl-4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)acetate](/img/structure/B5816480.png)
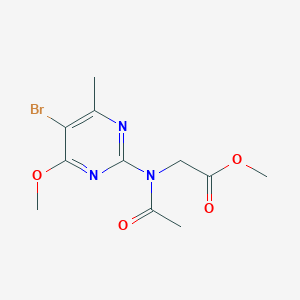
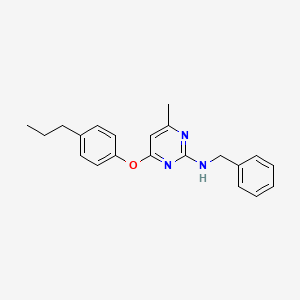
![N-(4-methoxyphenyl)-N'-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5816509.png)
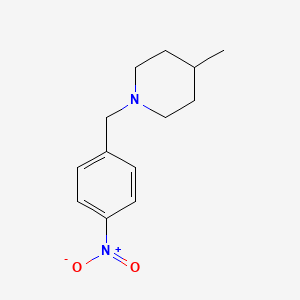
![N-[2-(3,4-Dihydro-1H-isoquinolin-2-yl)-2-oxo-ethyl]-4-methyl-benzenesulfonamide](/img/structure/B5816516.png)
![3,4-dimethoxy-N'-{[(phenylthio)acetyl]oxy}benzenecarboximidamide](/img/structure/B5816518.png)
